![molecular formula C21H22N4O2S B2844757 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097904-29-3](/img/structure/B2844757.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and an indole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom. The indole ring is a fused ring system containing a benzene ring and a pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction. The indole ring could be formed through a Fischer indole synthesis or a Madelung synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely cause the molecule to be fairly rigid. The presence of the amide group (-CONH2) could lead to the formation of hydrogen bonds, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrazole ring could potentially be further substituted if treated with an electrophile. The thiophene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the ability to form hydrogen bonds could all affect properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Anticancer Potential
Studies have shown that derivatives similar to the chemical compound have been synthesized and tested for their cytotoxicity against various cancer cell lines. For example, the synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives has been explored, with some compounds displaying significant cytotoxic activity in cell line panels, suggesting their potential as anticancer agents (X. Bu, Junjie Chen, L. Deady, W. Denny, 2002).
Heterocyclic Compound Synthesis
The reaction mechanisms involving similar chemical structures have been studied, leading to the synthesis of novel heterocyclic compounds. For instance, the unexpected reaction of certain pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been examined, providing insights into the synthesis of new chemical entities with potential biological activities (I. V. Ledenyova, A. V. Falaleev, K. Shikhaliev, E. A. Ryzhkova, F. Zubkov, 2018).
Anti-inflammatory and Antidepressant Activities
Some novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and minimum ulcerogenic activities. These compounds have shown significant in vivo anti-inflammatory activity, indicating their potential as safer anti-inflammatory agents (S. A. El‐Hawash, A. El-Mallah, 1998). Additionally, a new series of thiophene-bearing pyrazoline carboxamides have been synthesized and examined for their antidepressant effect, suggesting the antidepressant potential of pyrazoline nucleus-containing compounds (B. Mathew, J. Suresh, S. Anbazhagan, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-8-14(2)25(24-13)20(16-6-7-28-12-16)11-22-21(26)19-9-15-4-5-17(27-3)10-18(15)23-19/h4-10,12,20,23H,11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLIQNAUMUGJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)C4=CSC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)
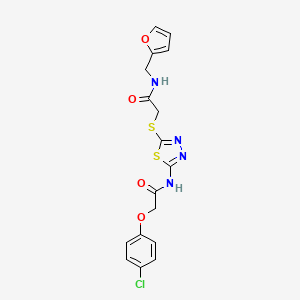
![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
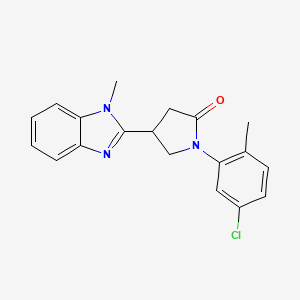
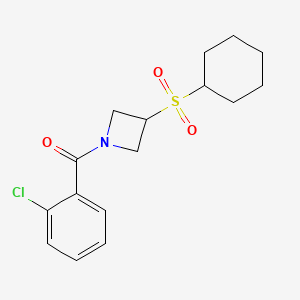
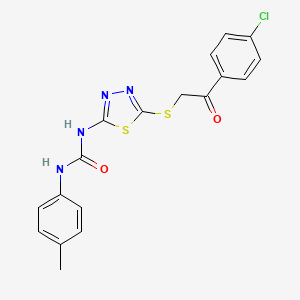
![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)
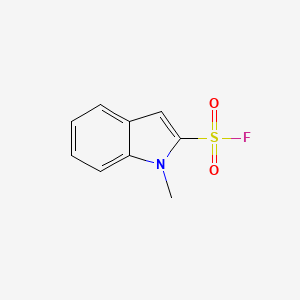
![5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-isopropylisothiazole-3-carboxamide](/img/structure/B2844691.png)
![Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2844692.png)
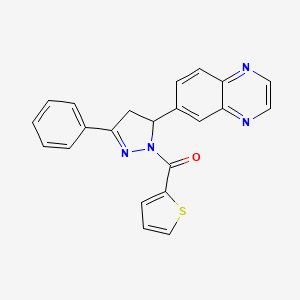
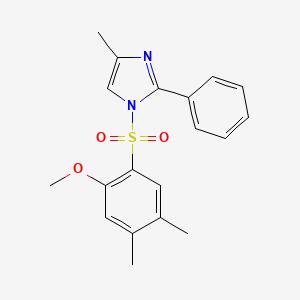
![2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2844697.png)